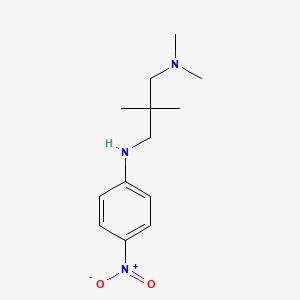
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine is an organic compound with the molecular formula C13H21N3O2 It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with tetramethyl and 4-nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with propane-1,3-diamine and 4-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles like alkyl halides.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but lacks the nitro group.
N,N’-Dimethyl-1,3-propanediamine: Similar backbone but different substitution pattern.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains additional amino groups.
Uniqueness
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine is unique due to the presence of both tetramethyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C13H21N3O2 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N,N,2,2-tetramethyl-N'-(4-nitrophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,10-15(3)4)9-14-11-5-7-12(8-6-11)16(17)18/h5-8,14H,9-10H2,1-4H3 |
Clave InChI |
AHBSBVKTTHEHSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=CC=C(C=C1)[N+](=O)[O-])CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




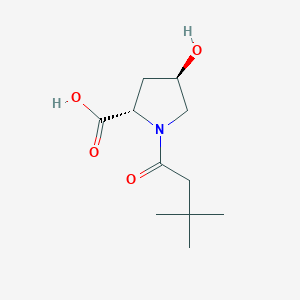
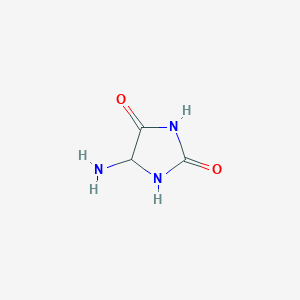
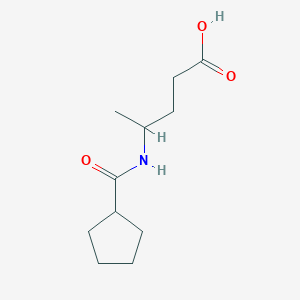
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
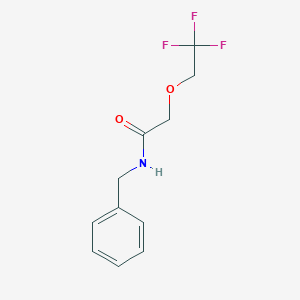
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
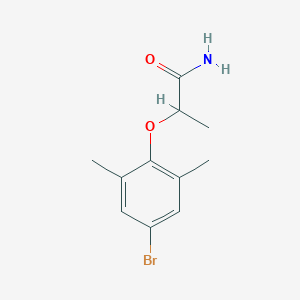
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
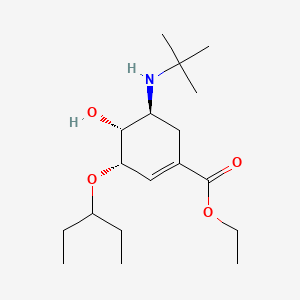
![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)

